Cytotoxicity Against MCF-7 Breast Cancer Cells: Lunatin Exhibits 2.1-Fold Greater Potency Than Rheoemodin
In a comparative cytotoxicity panel against the MCF-7 human breast adenocarcinoma cell line, Lunatin (6) demonstrated an IC50 of 18.18 µg/mL, which is 2.1-fold more potent than the IC50 of 38.70 µg/mL observed for rheoemodin (7) under identical assay conditions [1]. This quantitative difference highlights the superior in vitro anticancer activity of Lunatin relative to this structurally proximal analog.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 18.18 µg/mL |
| Comparator Or Baseline | Rheoemodin (7): 38.70 µg/mL |
| Quantified Difference | Lunatin is 2.1-fold more potent (lower IC50) |
| Conditions | MCF-7 human breast adenocarcinoma cells; assay not specified, but compounds tested in parallel. |
Why This Matters
For researchers investigating anthraquinone-based anticancer leads, Lunatin's significantly lower IC50 against MCF-7 cells makes it a more promising starting point than rheoemodin for further development or as a positive control in cytotoxicity screens.
- [1] Wang, M.; et al. Antimicrobial anthraquinones from cultures of the ant pathogenic fungus Cordyceps morakotii BCC 56811. J. Antibiot. 2019, 72, 141-147. View Source
